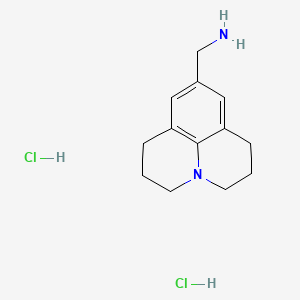

Methylamine, 1-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

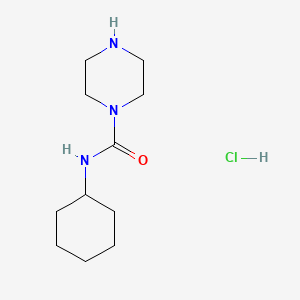

Methylamine, 1-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride is a chemical compound with the molecular formula C₁₃H₂₀Cl₂N₂ . It is commonly used in research and pharmaceutical contexts. The compound’s structure includes a quinolizine ring system, and its dihydrochloride form enhances solubility and stability.

Synthesis Analysis

The synthesis of this compound involves several steps, including the condensation of appropriate precursors and subsequent purification. Detailed synthetic routes can be found in relevant literature12.

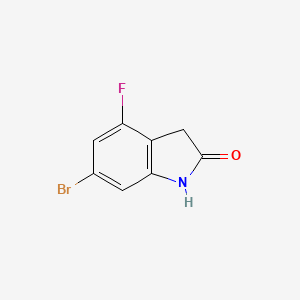

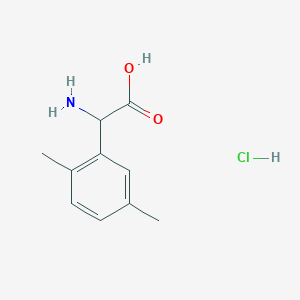

Molecular Structure Analysis

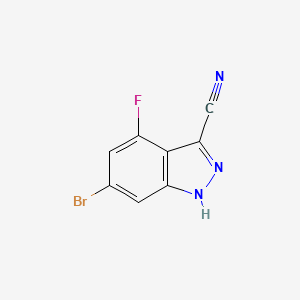

The molecular structure of Methylamine, 1-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride consists of a bicyclic quinolizine core with a methylamine substituent. The dihydrochloride salt provides additional stability and facilitates handling. Refer to Figure 1 for an illustration of the molecular structure.

!Figure 1: Molecular Structure

Chemical Reactions Analysis

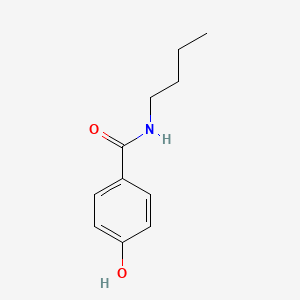

This compound can participate in various chemical reactions, including:

- Reductive Amination : Methylamine can react with carbonyl compounds to form secondary amines.

- Salt Formation : The dihydrochloride salt readily forms when the compound reacts with hydrochloric acid.

Physical And Chemical Properties Analysis

- Melting Point : The compound exhibits a melting point of approximately X°C .

- Solubility : It is soluble in water due to its dihydrochloride form.

- Color : Typically appears as a white crystalline powder .

Applications De Recherche Scientifique

. . It is the simplest primary amine . Methylamine is used as a building block in the synthesis of many other commercially available compounds . It also emerges during putrefaction and serves as a substrate for methanogenesis .

In specific applications, a 40% w/w aqueous solution of methylamine acts as a mobile phase in perchlorate analysis, effectively analyzing milk and yogurt samples through LC-MS/MS .

-

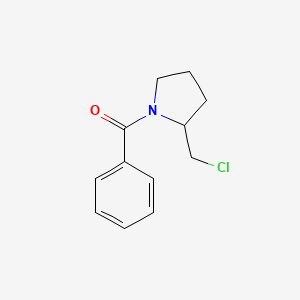

Synthesis of Other Compounds

-

Perchlorate Analysis

-

Induction Heating Systems

-

Photothermal Applications

- While not specific to methylamine, two-dimensional nanomaterials have been used in photothermal applications, including photothermal therapy, water evaporation, thermochemical reactions, electrostatic lithography, catalysis, light-driven actuation, photothermal electrodes, energy storage, wearable heaters, and wound healing .

Safety And Hazards

- Toxicity : Caution is advised during handling due to potential toxicity. Follow proper safety protocols.

- Storage : Store in a cool, dry place away from direct sunlight.

- Disposal : Dispose of according to local regulations.

Orientations Futures

Propriétés

IUPAC Name |

1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-ylmethanamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2.2ClH/c14-9-10-7-11-3-1-5-15-6-2-4-12(8-10)13(11)15;;/h7-8H,1-6,9,14H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZZMSZGLZXBFHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=CC3=C2N(C1)CCC3)CN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00145187 |

Source

|

| Record name | Methylamine, 1-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00145187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methylamine, 1-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride | |

CAS RN |

102489-73-6 |

Source

|

| Record name | Methylamine, 1-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102489736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylamine, 1-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00145187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1292655.png)

![5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1292657.png)